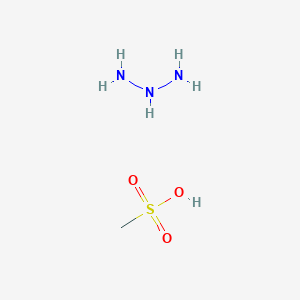

Methanesulfonic acid--triazane (1/1)

Description

Theoretical Frameworks for Acid-Base Adduct Formation and Proton Transfer Mechanisms

The formation of an adduct between an acid and a base can be described by several key theoretical frameworks. The Brønsted-Lowry theory defines an acid as a proton donor and a base as a proton acceptor. libretexts.org In the context of methanesulfonic acid and triazine, a proton is transferred from the acid to one of the nitrogen atoms of the triazine ring.

The Lewis theory provides a broader perspective, defining an acid as an electron-pair acceptor and a base as an electron-pair donor. libretexts.orgsolubilityofthings.com In this view, the triazine molecule donates a lone pair of electrons from a nitrogen atom to form a coordinate covalent bond with the proton from methanesulfonic acid, resulting in a Lewis adduct. solubilityofthings.comwisc.edu

The mechanism of proton transfer itself is a complex process. It often begins with the formation of a hydrogen-bonded complex. From this state, the proton can be transferred along the hydrogen bond. aip.org In solution, solvent molecules can play a crucial role by acting as "proton shuttles," facilitating the transfer over larger distances through a series of consecutive acid-base reactions. masterorganicchemistry.com Theoretical models like the Eigen and Marcus theories have been applied to understand the kinetics and thermodynamics of these transfer reactions. researchgate.netacs.org The stability and electronic properties of the final adducts are influenced by factors such as the directionality of the lone pair on the base, the strength of the acid, and non-covalent interactions within the resulting complex. nih.gov

Contextualizing Methanesulfonic Acid (MSA) within Strong Brønsted Acid Chemistry

Methanesulfonic acid (CH₃SO₃H), often abbreviated as MSA, is the simplest of the alkanesulfonic acids. acs.org It is recognized as a strong Brønsted acid with a pKa of approximately -1.9, indicating that it is completely ionized in aqueous solutions. orientjchem.orgresearchgate.net Unlike other strong mineral acids such as sulfuric or nitric acid, MSA is non-oxidizing, which is a significant advantage in many organic reactions. acs.orgnih.gov It is also considered a "green" acid due to its low toxicity and high biodegradability, eventually breaking down into sulfate (B86663) and carbon dioxide. orientjchem.orgresearchgate.netnih.gov

Table 1: Physicochemical Properties of Methanesulfonic Acid

| Property | Value |

|---|---|

| Molecular Formula | CH₄O₃S |

| Molecular Weight | 96.11 g/mol nih.gov |

| pKa | -1.9 orientjchem.orgresearchgate.net |

| Density | 1.4812 g/cm³ (at 18 °C) nih.gov |

| Melting Point | 20 °C nih.gov |

| Boiling Point | 167 °C (at 10 mmHg) nih.gov |

| Appearance | Colorless liquid or white solid acs.org |

The strong acidity, non-oxidizing nature, and high solubility of its metal salts make MSA a versatile and widely used catalyst in organic synthesis. acs.orgnih.gov It is frequently employed in acid-catalyzed reactions such as:

Esterification and Alkylation: MSA serves as an efficient catalyst for the production of esters and in alkylation reactions. rsc.orgrsc.org

Polymerization: Its properties are valuable for catalyzing polymerization processes. acs.org

Biodiesel Production: It is used as a catalyst in the manufacturing of biodiesel. nih.gov

MSA is considered a more environmentally friendly alternative to traditional catalysts like hydrofluoric acid or sulfuric acid in various industrial processes, including the synthesis of para-hydroxyacetophenone (a precursor to paracetamol). orientjchem.org Furthermore, MSA can be supported on solid materials like silica, creating an efficient and reusable solid Brønsted acid catalyst. cdnsciencepub.com

Methanesulfonic acid plays a significant role in atmospheric chemistry, particularly in the marine environment. escholarship.org It is a primary oxidation product of dimethyl sulfide (B99878) (DMS), a volatile organic sulfur compound emitted in large quantities by marine phytoplankton. acs.orgcopernicus.org The atmospheric oxidation of DMS by hydroxyl (OH) radicals leads to the formation of both sulfur dioxide (SO₂) and MSA. copernicus.orgnoaa.gov

In the atmosphere, MSA contributes to the formation of new aerosol particles and the growth of existing ones. acs.orgcopernicus.org These aerosol particles can act as cloud condensation nuclei (CCN), thereby influencing cloud formation, Earth's albedo, and the global climate. copernicus.org The yield of MSA from DMS oxidation is highly temperature-sensitive, with greater amounts forming in colder regions. noaa.gov While sulfuric acid is also a key product of DMS oxidation, studies have shown that MSA can nucleate with amines and ammonia (B1221849), highlighting its importance in atmospheric particle formation, especially as anthropogenic SO₂ emissions decrease. acs.orgusda.gov

Overview of Triazine-Derived Systems and Their Basic Characteristics

Triazines are a class of nitrogen-containing heterocyclic compounds with the molecular formula C₃H₃N₃. wikipedia.org They exist as a six-membered ring analogous to benzene (B151609), but with three carbon atoms replaced by nitrogen atoms. There are three structural isomers distinguished by the positions of their nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (also known as s-triazine). wikipedia.orgchemeurope.com The 1,3,5-isomer is the most common. Triazines are generally characterized as weakly basic compounds. chemeurope.comnih.gov

Table 2: Isomers of Triazine

| Isomer | Common Name | Structure |

|---|---|---|

| 1,2,3-Triazine | Vicinal triazine | A six-membered ring with three adjacent nitrogen atoms. |

| 1,2,4-Triazine | Asymmetrical triazine | A six-membered ring with nitrogen atoms at positions 1, 2, and 4. |

| 1,3,5-Triazine | Symmetrical triazine (s-triazine) | A six-membered ring with nitrogen atoms at positions 1, 3, and 5. |

The nitrogen atoms in the triazine ring possess lone pairs of electrons, which confer basic and nucleophilic properties to the molecule. However, triazines are considered weak bases, weaker than pyridine. chemeurope.com The π-electron-deficient nature of the ring, caused by the electronegative nitrogen atoms, makes triazines susceptible to nucleophilic aromatic substitution, a reaction that is difficult for benzene. wikipedia.orgmdpi.com

The reactivity of the triazine core can be manipulated, particularly in derivatives like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms in cyanuric chloride can be replaced sequentially by nucleophiles under increasingly stringent temperature conditions (0 °C for the first substitution, room temperature for the second, and heating for the third). nih.gov This differential reactivity allows for the controlled synthesis of a wide variety of mono-, di-, and tri-substituted triazine derivatives. nih.govcore.ac.uk

The unique electronic properties and the ability to create highly substituted, stable structures have made triazine derivatives valuable building blocks in materials science. mdpi.com Their applications are diverse and include:

Polymers and Resins: The most well-known triazine derivative, melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), is a key component in the production of durable thermosetting resins used in laminates, adhesives, and dinnerware. wikipedia.orgchemeurope.com

Reactive Dyes: Chloro-substituted triazines are used as reactive dyes that form covalent bonds with the hydroxyl groups of cellulose (B213188) fibers in cotton and other fabrics. wikipedia.orgchemeurope.com

Organic Electronics: Due to their high electron affinity and thermal stability, triazine-based molecules are effective electron transporters and are being developed for use in organic solar cells (OSCs), phosphorescent organic light-emitting diodes (PhOLEDs), and materials exhibiting thermally activated delayed fluorescence (TADF). mdpi.comrsc.org

Flame Retardants: The high nitrogen content of triazine derivatives, such as melamine, makes them effective as inherently flame-retardant materials. rsc.org

Other Applications: Triazine compounds are also used extensively as herbicides (e.g., atrazine), in medicinal chemistry as pharmacophores, and to create complex architectures like dendrimers. wikipedia.orgnih.govcore.ac.uk

Defining the Research Scope for Methanesulfonic Acid—Triazane (B1202773) (1/1) Adducts

The investigation into the methanesulfonic acid—triazane (1/1) adduct is centered on elucidating the precise nature of the intermolecular interactions that arise from the proton-transfer event. Methanesulfonic acid (CH₃SO₃H), a strong organic acid, is expected to readily donate a proton to triazane (N₃H₅), a nitrogen-rich molecule with basic lone pairs. The resulting adduct would be a salt, methanesulfonate-triazanium ([CH₃SO₃]⁻[N₃H₆]⁺).

Detailed Research Findings: A Hypothetical Case Study

While extensive, publicly available research specifically on the "Methanesulfonic acid--triazane (1/1)" adduct is limited, we can project the expected findings based on studies of similar proton-transfer systems involving strong acids and nitrogenous bases. A dedicated research program would aim to populate the following data tables with experimental and computational results.

Interactive Data Table 1: Crystallographic Data for a Hypothetical Methanesulfonic Acid—Triazane (1/1) Crystal

This table illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study. Such data is fundamental to determining the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 8.542 | Unit cell dimension along the a-axis. |

| b (Å) | 10.231 | Unit cell dimension along the b-axis. |

| c (Å) | 7.895 | Unit cell dimension along the c-axis. |

| β (°) ** | 98.75 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) ** | 680.4 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.652 | Theoretical density based on crystal structure. |

| Hydrogen Bond (N-H···O) Distance (Å) | 2.75 - 2.95 | Key intermolecular interaction distances indicating proton transfer. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Interactive Data Table 2: Spectroscopic Data for Methanesulfonic Acid—Triazane (1/1)

Spectroscopic techniques provide insight into the bonding and vibrational modes within the adduct, confirming the proton transfer and characterizing the new chemical species formed.

| Spectroscopic Technique | Key Wavenumber (cm⁻¹) | Assignment and Interpretation |

| FT-IR | ~3200-3400 (broad) | N-H stretching vibrations in the triazanium cation, indicating protonation. |

| FT-IR | ~1250 and ~1050 | Asymmetric and symmetric SO₃⁻ stretching vibrations of the methanesulfonate (B1217627) anion, confirming deprotonation of the acid. |

| Raman | ~780 | C-S stretching vibration. |

| ¹H NMR (in DMSO-d₆) | ~8.5 (broad singlet) | Chemical shift for the protons on the protonated nitrogen atoms of the triazanium cation. |

| ¹³C NMR (in DMSO-d₆) | ~40 | Chemical shift for the methyl carbon of the methanesulfonate anion. |

| ¹⁵N NMR (in DMSO-d₆) | (Hypothetical Shift) | Would show distinct signals for the different nitrogen environments in the triazanium cation, confirming its structure. |

The research scope extends to computational modeling, which would complement the experimental data. Density Functional Theory (DFT) calculations could be employed to optimize the geometry of the ion pair, predict vibrational frequencies, and analyze the electronic structure and charge distribution. This theoretical approach would provide a deeper understanding of the nature and strength of the hydrogen bonds and other intermolecular forces at play.

By focusing solely on this well-defined chemical system, the scientific community can gain valuable insights into the fundamental principles of proton transfer and intermolecular interactions in nitrogen-rich compounds. This foundational knowledge is crucial for the rational design of new materials with tailored properties, from energetic materials to pharmaceutical salts.

In-Depth Computational and Theoretical Analysis of Methanesulfonic Acid—Triazane (1/1) Remains a Subject for Future Investigation

A thorough review of publicly available scientific literature reveals a significant gap in the computational and theoretical investigation of the methanesulfonic acid—triazane (1/1) adduct. While both methanesulfonic acid and triazane are known chemical entities, detailed quantum chemical studies focusing on their direct interaction, adduct geometries, bonding motifs, and the thermodynamics of their complex formation are not present in the current body of research. Consequently, a detailed, data-rich article on this specific chemical compound, as per the requested outline, cannot be generated at this time.

Methanesulfonic acid is a strong organic acid that has been the subject of numerous computational studies, particularly in the context of atmospheric chemistry and its interactions with water molecules. These studies often employ Density Functional Theory (DFT) and high-level ab initio methods to understand its hydration, dissociation, and role in aerosol formation. Similarly, triazane, a saturated nitrogen hydride, has been studied for its conformational properties and as part of the broader family of nitrogen hydrides.

However, the specific adduct formed between methanesulfonic acid and triazane does not appear to have been a focus of computational or theoretical research. The exploration of its ground state structures, electronic properties, and the energetics of its formation would require dedicated quantum chemical investigations. Such studies would be essential to provide the data necessary for a comprehensive analysis, including:

Structure

2D Structure

Properties

CAS No. |

61017-19-4 |

|---|---|

Molecular Formula |

CH9N3O3S |

Molecular Weight |

143.17 g/mol |

IUPAC Name |

methanesulfonic acid;triazane |

InChI |

InChI=1S/CH4O3S.H5N3/c1-5(2,3)4;1-3-2/h1H3,(H,2,3,4);3H,1-2H2 |

InChI Key |

DEPUHAPOQFWYST-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.NNN |

Origin of Product |

United States |

Computational and Theoretical Investigations of Methanesulfonic Acid—triazane 1/1 Interactions

Predictive Spectroscopic Simulations for Characterization Confirmation:Computational methods are crucial for predicting spectroscopic signatures (e.g., infrared, Raman, NMR) that could be used to identify and characterize the methanesulfonic acid—triazane (B1202773) (1/1) adduct experimentally.

Without dedicated research into these areas, any attempt to provide a detailed article would be speculative and not grounded in scientific evidence. The absence of such studies highlights a potential area for future research within the field of computational chemistry, particularly in understanding the interactions between strong acids and nitrogen-rich compounds.

Vibrational Frequency Calculations (Infrared and Raman Spectra)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for characterizing molecular structures and bonding. wikimedia.org Computational chemistry enables the prediction of these spectra, offering a direct comparison with experimental data and aiding in the assignment of vibrational modes. nih.gov For the methanesulfonic acid—triazane (1/1) adduct, these calculations are crucial for determining the nature of the interaction, specifically whether it exists as a hydrogen-bonded complex or as an ion pair formed via proton transfer.

Theoretical calculations, typically employing density functional theory (DFT), can predict the vibrational frequencies and intensities of the adduct. frontiersin.org Key vibrational modes to consider would be the O-H stretch of the methanesulfonic acid, the N-H stretches of the triazane, and the S=O stretches of the sulfonate group. A significant redshift (lowering of frequency) in the O-H stretching vibration, accompanied by a broadening of the peak, would be indicative of strong hydrogen bonding. nih.gov Conversely, the disappearance of the O-H stretch and the appearance of new N-H stretching modes at lower frequencies would provide strong evidence for the formation of the methanesulfonate (B1217627) anion and the triazanium cation, confirming proton transfer. nih.gov

The S=O symmetric and asymmetric stretching modes are also sensitive to the chemical environment. In the free acid, these modes appear at specific frequencies. nih.gov Upon deprotonation to form the methanesulfonate anion, these frequencies would be expected to shift, providing another spectroscopic marker for the extent of proton transfer.

Table 1: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in the Methanesulfonic Acid—Triazane (1/1) Adduct This table presents hypothetical data based on typical shifts observed in similar acid-base complexes for illustrative purposes, as specific experimental or computational data for this adduct is not readily available in the literature.

| Vibrational Mode | Hydrogen-Bonded Complex (Calculated) | Ion Pair (Calculated) |

|---|---|---|

| O-H Stretch | ~2800-3200 (Red-shifted, broad) | Absent |

| N-H Stretch (Triazane) | ~3300-3400 | ~3100-3300 (Broadened) |

| Asymmetric SO₃ Stretch | ~1350 | ~1200 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Tensor Predictions

NMR spectroscopy is another powerful technique for probing the electronic structure of molecules. Computational methods can predict NMR chemical shifts, providing valuable information that complements experimental studies. jstar-research.com For the methanesulfonic acid—triazane (1/1) system, predicting the ¹H and ¹⁵N chemical shifts would be particularly insightful for determining the location of the acidic proton.

In a hydrogen-bonded complex, the proton of the sulfonic acid group would be expected to have a chemical shift significantly downfield from that of the free acid, due to the deshielding effect of the hydrogen bond. libretexts.org However, if complete proton transfer occurs to form the triazanium cation, this proton would become chemically bonded to one of the nitrogen atoms of triazane. This would result in a distinct ¹H NMR signal, and its coupling to the ¹⁴N or ¹⁵N nucleus could be predicted. hw.ac.uk

Furthermore, the ¹⁵N chemical shifts of the triazane moiety would be highly sensitive to protonation. The nitrogen atom that accepts the proton would experience a significant change in its electronic environment, leading to a large shift in its predicted NMR resonance compared to the unprotonated triazane. mdpi.com By comparing the computationally predicted chemical shifts for the hydrogen-bonded and ion-pair forms with experimental data, the equilibrium position of the proton can be determined.

Table 2: Hypothetical Predicted ¹H and ¹⁵N NMR Chemical Shifts (ppm) for the Methanesulfonic Acid—Triazane (1/1) Adduct This table presents hypothetical data based on typical shifts observed in similar acid-base complexes for illustrative purposes.

| Nucleus | Hydrogen-Bonded Complex (Predicted) | Ion Pair (Predicted) |

|---|---|---|

| ¹H (Acidic Proton) | 10-12 | 7-9 (on Nitrogen) |

| ¹⁵N (Protonated N) | - | Shifted significantly downfield |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of the adduct, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior and the influence of a solvent. researchgate.netnih.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational changes, proton transfer events, and the role of the surrounding medium.

Proton Transfer Barrier Analysis and Kinetic Pathways

The question of whether the acidic proton is transferred from methanesulfonic acid to triazane is central to understanding this system. Computational methods can be used to calculate the potential energy surface for the proton transfer reaction. worldscientific.com This allows for the determination of the energy barrier that must be overcome for the proton to move from the oxygen of the sulfonic acid to the nitrogen of the triazane. nih.gov

A low or non-existent energy barrier would suggest that proton transfer is a facile process and that the ion-pair form is likely to be stable. nih.gov Conversely, a high energy barrier would indicate that the hydrogen-bonded complex is the more probable structure. The strength of the acid and the basicity of the base are key factors influencing this barrier. acs.org MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the dynamics of the proton transfer event and identify the key molecular motions that facilitate it.

Influence of Solvation on Adduct Conformational Preferences

The presence of a solvent can have a profound impact on the structure and stability of the methanesulfonic acid—triazane (1/1) adduct. acs.org Solvation can influence the conformational preferences of the adduct and can also affect the equilibrium between the hydrogen-bonded and ion-pair forms. nih.gov

Synthetic Strategies for Methanesulfonic Acid—triazane 1/1 Complex Formation

Direct Reaction Approaches for Adduct Synthesis

The primary method for synthesizing the 1,2,4-triazolium methanesulfonate (B1217627) salt is through the direct combination of methanesulfonic acid and 1H-1,2,4-triazole. rsc.org This approach leverages the fundamental principles of acid-base chemistry.

The formation of the 1,2,4-triazolium methanesulfonate (1:1) complex is achieved through a direct, equimolar acid-base reaction. rsc.org In this proton-transfer reaction, methanesulfonic acid (CH₃SO₃H), a strong Brønsted acid, donates a proton to one of the nitrogen atoms of the 1H-1,2,4-triazole (C₂H₃N₃) ring, a heterocyclic amine base. rsc.org This results in the formation of the 1,2,4-triazolium cation (C₂H₄N₃⁺) and the methanesulfonate anion (CH₃SO₃⁻). rsc.org

The reaction is typically carried out by combining the two reactants in a controlled 1:1 molar ratio to ensure the exclusive formation of the desired salt. rsc.org The resulting product, 1,2,4-triazolium methanesulfonate, is a protic ionic salt with a melting point of approximately 134 °C. rsc.org The structure is characterized by a strong hydrogen-bonded network between the cation and anion. rsc.org

Table 1: Reactants for 1:1 Adduct Formation

| Reactant Name | Formula | Role | Molar Ratio |

|---|---|---|---|

| Methanesulfonic acid | CH₃SO₃H | Acid (Proton Donor) | 1 |

The efficiency and outcome of the adduct synthesis can be finely tuned by optimizing key reaction parameters, primarily temperature and the choice of solvent. While the acid-base reaction to form the salt is often rapid and exothermic, conditions can be controlled to facilitate subsequent crystallization and ensure high purity.

Temperature: The reaction can often proceed effectively at room temperature. nih.gov However, in some cases, gentle heating may be employed to ensure complete dissolution of the reactants, particularly if a solvent is used. For instance, syntheses involving triazine derivatives have been successfully conducted at elevated temperatures, such as 65-70 °C, to drive the reaction to completion. nih.gov Conversely, cooling the reaction mixture may be necessary to control the exothermicity of the neutralization and to induce crystallization of the resulting salt.

Solvent Environment: The choice of solvent is critical. An ideal solvent should dissolve both the acid and the base but should have lower solubility for the resulting salt, thereby facilitating its precipitation and isolation. Various solvents can be considered based on the polarity of the reactants. Anhydrous organic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), or dichloromethane (B109758) (DCM) are often employed to prevent the incorporation of water into the crystal lattice. nih.govnih.govresearchgate.netmdpi.com Studies on related syntheses have screened a range of solvents, including dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and toluene, to determine the optimal medium for yield and purity. researchgate.net For the methanesulfonic acid-triazole system, the reaction can also be performed without a solvent, resulting in a protic ionic liquid or melt, especially when non-equimolar ratios are used. rsc.org

Table 2: Representative Reaction Condition Parameters

| Parameter | Condition | Rationale / Example |

|---|---|---|

| Temperature | Room Temperature | Sufficient for rapid acid-base reaction. nih.gov |

| 0 °C to -78 °C | Control of exothermicity; initiation of crystallization. nih.gov | |

| 65 °C - 70 °C | To ensure complete dissolution of reactants and drive reaction completion. nih.gov | |

| Solvent | Acetonitrile (CH₃CN) | Common solvent for triazine reactions, facilitating product isolation. nih.gov |

| Tetrahydrofuran (THF) | Used for dissolving reactants and as a medium for triazine derivatization. nih.govmdpi.com | |

| Dichloromethane (DCM) | Employed as a medium for reactions involving methanesulfonic acid and triazines. researchgate.net |

Crystallization Techniques for Isolation and Single Crystal Growth

Following the synthesis of the salt, appropriate crystallization techniques are essential for isolating the pure compound and for growing single crystals suitable for structural analysis, such as X-ray diffraction.

Solution-phase crystallization is a primary method for obtaining high-purity crystalline material. This involves dissolving the synthesized Methanesulfonic acid—triazane (B1202773) salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. researchgate.net Subsequent slow cooling of the solution reduces the solubility of the salt, leading to supersaturation and the formation of crystals. ufl.edu The key to this method is the careful selection of a solvent system where the compound has moderate solubility with a significant temperature dependence. The rate of cooling is a critical parameter; slow, controlled cooling generally yields larger and higher-quality crystals. ufl.edu

Vapor diffusion and slow evaporation are highly effective methods for growing single crystals, especially when only small amounts of the compound are available. ufl.eduunifr.ch

Slow Evaporation: This is the simplest crystallization technique. mit.edu The synthesized adduct is dissolved in a suitable solvent to create a nearly saturated solution. The container is then loosely covered (e.g., with perforated foil) to allow the solvent to evaporate slowly over several days. mit.edu As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth. ufl.edu A single solvent, such as chloroform, has been used successfully for growing crystals of triazine derivatives. mdpi.com

Vapor Diffusion: This technique is often considered one of the most successful for high-quality single crystal growth. ufl.edu It involves two vessels, one inside the other. A concentrated solution of the compound is placed in the inner, open vial using a solvent in which it is readily soluble (the "solvent"). mit.edu The outer, sealed vessel contains a larger volume of a "precipitant" or "anti-solvent," which is a volatile liquid in which the compound is insoluble but is miscible with the solvent. mit.edu Over time, the more volatile anti-solvent slowly diffuses through the vapor phase into the inner vial's solution. univ-rennes1.fr This gradual change in the solvent composition reduces the solubility of the compound, inducing slow crystallization. ufl.edu

Table 3: Comparison of Crystallization Techniques

| Technique | Description | Key Parameters |

|---|---|---|

| Slow Cooling | A saturated solution at high temperature is slowly cooled to induce crystallization. ufl.edu | Solvent choice, cooling rate. |

| Slow Evaporation | Solvent is allowed to evaporate slowly from a solution, increasing solute concentration. ufl.edumit.edu | Solvent volatility, surface area, temperature. |

| Vapor Diffusion | A volatile anti-solvent diffuses into a solution of the compound, reducing its solubility. ufl.edumit.edu | Solvent/anti-solvent pair, temperature, vessel setup. |

Exploration of Mechanistic Pathways for In Situ Adduct Generation

The formation of the Methanesulfonic acid—triazane (1/1) adduct occurs via a direct and well-understood mechanistic pathway: proton transfer. When the two components are mixed, either in a solvent or neat, the acidic proton of the sulfonic acid group (-SO₃H) is transferred to a basic nitrogen site on the 1,2,4-triazole (B32235) ring.

This process happens in situ upon mixing the reactants. The mechanism does not involve complex intermediates or rearrangement steps. It is a direct acid-base neutralization reaction:

CH₃SO₃H + C₂H₃N₃ → [C₂H₄N₃]⁺[CH₃SO₃]⁻

Adducts as Transient Intermediates in Catalytic Processes

In many catalytic cycles, the formation of transient adducts between a catalyst and a substrate or ligand is a crucial step that activates the molecule for subsequent reactions. The Methanesulfonic acid—triazane (1/1) complex exemplifies such a transient intermediate. The formation of this adduct involves the protonation of a nitrogen atom on the triazane ring by methanesulfonic acid (MSA). This protonation event generates a reactive, charged species—the protonated triazane—which is poised to participate in further chemical transformations.

Table 1: Role of Protonated Triazine Species in Chemical Processes

| Process | Role of Protonated Triazine | Description | Source |

|---|---|---|---|

| H2S Scavenging | Reactive Species | The protonated form of triazane is the active species that reacts with H2S. The initial protonation is a determining step in the reaction mechanism. | nih.gov |

| Optical Switching | Driving Mechanism | Protonation of triazine groups in covalent organic frameworks (COFs) induces a red-shift in optical absorption and emission, which is reversible upon deprotonation. | arxiv.org |

| Metal-Ligand Cooperativity (MLC) | Active Ligand Intermediate | The triazine core can undergo transient chemical modification, such as protonation/deprotonation, which triggers catalytic activity in metal complexes. | acs.org |

| Hydrazone Formation | Catalyst Activation | A transient host-guest complex involving a catalyst can be disrupted by a signal, releasing the active catalyst to control the reaction rate. While not specific to triazane, this illustrates the principle of transient species controlling catalysis. | nih.gov |

Influence of Acid Strength on Formation Selectivity

The selectivity for the formation of the 1:1 methanesulfonic acid—triazane adduct is profoundly influenced by the strength of the acid. Methanesulfonic acid (MSA) is a strong organic acid with a pKa of approximately -1.9, ensuring it is completely ionized in aqueous solutions. researchgate.netorientjchem.org Its high acid strength is a key attribute in its widespread use as a catalyst in organic reactions such as esterification and alkylation. acs.orgatamanchemicals.com

The formation of the adduct is an acid-base equilibrium. Due to the very low pKa of MSA, the equilibrium for the protonation of the basic triazane molecule lies far to the right, favoring the formation of the protonated triazane-methanesulfonate salt complex. This strong proton-donating ability ensures a high concentration and selective formation of the 1:1 adduct, as MSA will readily protonate the available basic nitrogen sites on the triazane ring.

The acid/base properties of triazane are critical, as its protonated form is the key reactive species in various mechanisms. nih.gov The strength of the acid catalyst directly impacts the concentration of this protonated intermediate. A strong acid like MSA ensures near-complete conversion to the active protonated form, thereby enhancing reaction rates and selectivity for pathways that proceed through this intermediate. In contrast, weaker acids would result in an equilibrium with significant amounts of unprotonated triazane, potentially leading to lower reaction efficiency or competing side reactions. Furthermore, the protonation event significantly alters the electronic structure of the triazine ring, which can reduce the electronic gap and influence the subsequent reactivity and selectivity of the catalytic process. arxiv.org

Table 2: Comparison of Acid Strength and Implications for Triazane Protonation

| Acid | Chemical Formula | pKa | Classification | Implication for Triazane Adduct Formation | Source |

|---|---|---|---|---|---|

| Methanesulfonic Acid | CH₃SO₃H | -1.9 | Strong Acid | Complete and selective protonation, driving the equilibrium strongly towards 1:1 adduct formation. | orientjchem.orgwikipedia.org |

| Sulfuric Acid | H₂SO₄ | -3 | Strong Acid | Similar to MSA, would ensure complete protonation. However, MSA is often preferred as it is non-oxidizing. | acs.org |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | -2.8 | Strong Acid | Also ensures complete protonation, often used as a solid acid catalyst. | wikipedia.org |

| Acetic Acid | CH₃COOH | 4.76 | Weak Acid | Incomplete protonation, resulting in an equilibrium mixture of the adduct and starting materials, leading to lower formation selectivity. |

Lack of Publicly Available Research Data for Methanesulfonic Acid—Triazane (1/1)

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound "Methanesulfonic acid—triazane (1/1)". Consequently, it is not possible to provide a detailed and accurate article on its advanced spectroscopic and diffraction characterization as requested.

The outlined sections and subsections require in-depth experimental and theoretical data that are not present in the accessible scientific domain for this particular adduct. This includes specific findings from:

Vibrational Spectroscopy: Detailed data on Fourier Transform Infrared (FTIR) spectroscopy for OH and NH stretching modes, Raman spectroscopy for skeletal vibrations, and Inelastic Neutron Scattering (INS) for low-energy torsional and lattice modes of the Methanesulfonic acid—triazane (1/1) adduct could not be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data to determine protonation states and chemical connectivity, as well as multi-nuclear NMR (¹⁵N, ³³S) data for directly probing the heteroatoms within the Methanesulfonic acid—triazane (1/1) structure, are not available in published research.

Without access to peer-reviewed studies, conference proceedings, or public chemical databases that specifically characterize the Methanesulfonic acid—triazane (1/1) adduct, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Therefore, until research on this specific compound is published and made publicly available, a detailed article on its spectroscopic and diffraction properties cannot be responsibly generated.

Advanced Spectroscopic and Diffraction Characterization of Methanesulfonic Acid—triazane 1/1 Adducts

Mass Spectrometry for Adduct Confirmation and Purity Assessment

Mass spectrometry is an indispensable tool for the confirmation of the formation of the triazanium methanesulfonate (B1217627) adduct and for the assessment of its purity. The choice of ionization technique is critical, as the adduct is a salt composed of a non-covalent association of the cation and anion.

High-resolution mass spectrometry (HRMS) provides the capability to determine the mass of an ion with very high accuracy, which allows for the unambiguous determination of its elemental composition. For the triazanium methanesulfonate adduct, HRMS would be employed to accurately measure the mass of the triazanium cation.

In a typical HRMS experiment, a soft ionization technique, such as electrospray ionization (ESI), would be used to introduce the sample into the mass spectrometer. The high-resolution mass analyzer, for instance, an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, would then measure the mass-to-charge ratio (m/z) of the ions.

The expected exact mass of the triazanium cation ([N₃H₆]⁺) can be calculated based on the precise masses of its constituent isotopes. These calculations are fundamental for the confirmation of the presence of the desired cation in the sample.

Table 1: Theoretical Exact Mass Calculation for the Triazanium Cation

| Atom | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|---|

| Nitrogen | ¹⁴N | 14.003074 | 3 | 42.009222 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.04695 |

| Total | | | | 48.056172 |

The detection of a signal at an m/z value that corresponds to this calculated exact mass, within a narrow mass tolerance (typically < 5 ppm), would provide strong evidence for the formation of the triazanium cation and, by extension, the methanesulfonic acid—triazane (B1202773) (1/1) adduct.

Electrospray ionization mass spectrometry (ESI-MS) is a particularly gentle ionization technique that allows for the transfer of intact non-covalent complexes from solution into the gas phase for mass analysis. nih.gov This makes it an ideal method for studying the association between the triazanium cation and the methanesulfonate anion.

When a solution containing the triazanium methanesulfonate salt is analyzed by ESI-MS, it is possible to observe the intact adduct in the gas phase, likely as a singly charged ion cluster, [N₃H₆]⁺[CH₃SO₃]⁻, or as the individual ions. The observation of the intact complex can provide information about the strength of the non-covalent interaction between the cation and the anion in the gas phase.

The conditions of the ESI source, such as the capillary voltage and the source temperature, need to be carefully optimized to preserve the non-covalent complex during the ionization process. Harsh conditions can lead to the dissociation of the adduct into its constituent ions.

Table 2: Expected Ions in the ESI-MS Spectrum of Triazanium Methanesulfonate

| Ion | Formula | Calculated m/z |

|---|---|---|

| Triazanium Cation | [N₃H₆]⁺ | 48.06 |

| Methanesulfonate Anion | [CH₃SO₃]⁻ | 95.00 |

The relative intensities of the signals for the individual ions and any observed clusters can provide qualitative insights into the stability of the adduct in the gas phase.

Solid-State Structure Determination via X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline material. To perform this analysis, a single crystal of triazanium methanesulfonate of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is then used to solve the crystal structure.

The resulting structural data would reveal the exact positions of all atoms in the triazanium cation and the methanesulfonate anion, as well as their arrangement relative to each other in the crystal. This would allow for a detailed analysis of the hydrogen bonding interactions between the cation and the anion, which are expected to be the dominant forces holding the crystal lattice together.

Based on studies of similar salts of 1,3,5-triazine (B166579) derivatives with carboxylic acids, it is anticipated that the crystal structure of triazanium methanesulfonate would feature an extensive network of hydrogen bonds. researchgate.net The N-H protons of the triazanium cation would act as hydrogen bond donors, while the oxygen atoms of the sulfonate group of the methanesulfonate anion would act as hydrogen bond acceptors.

Table 3: Hypothetical Crystallographic Data for Triazanium Methanesulfonate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8 |

| b (Å) | 10.2 |

| c (Å) | 8.5 |

| β (°) | 95.5 |

| Volume (ų) | 499 |

| Z | 4 |

Note: The data in this table are hypothetical and are based on typical values for small organic salts.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for assessing the bulk phase purity of a sample and for identifying the presence of different crystalline forms, or polymorphs.

In a PXRD experiment, a powdered sample of triazanium methanesulfonate is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase present in the sample.

By comparing the experimental PXRD pattern of a synthesized batch of triazanium methanesulfonate with a reference pattern (either calculated from single crystal data or obtained from a known pure sample), the phase purity of the batch can be confirmed. The presence of any additional peaks in the experimental pattern would indicate the presence of impurities or different polymorphic forms.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, such as solubility and stability. PXRD is a key tool for screening for and identifying different polymorphs of a compound.

Investigation of Intermolecular Interactions and Proton Transfer Dynamics in Methanesulfonic Acid—triazane 1/1

Detailed Analysis of Hydrogen Bonding Networks

The interaction between methanesulfonic acid and triazane (B1202773) is fundamentally an acid-base reaction, leading to the formation of an ion pair: the methanesulfonate (B1217627) anion (CH₃SO₃⁻) and the triazanium cation (N₃H₆⁺). This ionic structure gives rise to distinct and strong hydrogen bonds.

Primary O–H···N Interaction and Proton Transfer: Initially, the most significant interaction is the hydrogen bond between the acidic hydroxyl group (O–H) of methanesulfonic acid and a lone pair of electrons on one of the nitrogen atoms of triazane. Due to the high acidity of methanesulfonic acid (pKa ≈ -1.9) and the expected strong basicity of triazane, this interaction is not a simple hydrogen bond but results in a complete proton transfer. This exergonic process forms the triazanium cation.

Secondary N–H···O Interactions: Following proton transfer, the newly formed triazanium cation (N₃H₆⁺) possesses multiple N–H bonds that are now polarized and act as effective hydrogen bond donors. The methanesulfonate anion (CH₃SO₃⁻) has three oxygen atoms, which are potent hydrogen bond acceptors. Consequently, a robust network of N–H···O hydrogen bonds forms between the cation and the anion. These interactions are crucial for the stabilization of the resulting salt in a solid-state lattice.

Based on analogous acid-base complexes involving amines, these N–H···O bonds would organize into a well-defined three-dimensional network, contributing significantly to the crystal lattice energy.

Cooperative effects are a known phenomenon in hydrogen-bonded systems where the formation of one hydrogen bond influences the strength of adjacent bonds. ondavia.com In a hypothetical crystal lattice of methanesulfonic acid—triazane (1/1), such effects would be prominent.

The N–H···O hydrogen bonds would not be isolated but would form extended chains or networks. For instance, as a sulfonate oxygen accepts a hydrogen bond from a triazanium ion, its electron density increases, making the other oxygen atoms on the same sulfonate group potentially stronger acceptors for other N–H donors. Simultaneously, when an N–H group donates its proton to a hydrogen bond, the remaining N–H bonds on the same triazanium ion can become slightly more acidic, enhancing their ability to act as donors. nist.gov This mutual polarization creates a cascade effect, strengthening the entire hydrogen-bond network beyond the sum of individual bond energies. This cooperativity is a key factor in the thermodynamic stability of crystalline acid-base salts. acs.org

Proton Transfer Equilibria and Ion-Pair Formation

The extent of proton transfer is a critical determinant of the nature of the complex, distinguishing between a molecular complex held by a hydrogen bond and an ion-pair salt.

The complete proton transfer from methanesulfonic acid to triazane would result in distinct and identifiable spectroscopic changes.

Infrared (IR) Spectroscopy: A key signature would be the disappearance of the broad O–H stretching vibration characteristic of the carboxylic acid group in methanesulfonic acid. Concurrently, new, strong, and potentially broad absorption bands corresponding to the N–H stretching modes of the triazanium cation (N₃H₆⁺) would appear, typically in the 3100-3300 cm⁻¹ region. The S=O stretching vibrations of the resulting methanesulfonate anion would also shift compared to the neutral acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal for the acidic proton of methanesulfonic acid would vanish. New signals corresponding to the protons on the triazanium cation would appear. These N-H protons would be significantly deshielded compared to any hypothetical signals from neutral triazane, resulting in a pronounced downfield chemical shift due to the positive charge on the nitrogen atoms. Theoretical studies on protonated triazine derivatives similarly show significant changes in electronic structure and spectral properties upon protonation. arxiv.orgacs.org

The transfer of a proton is governed by the relative acid and base strengths of the interacting species.

Acid Strength: Methanesulfonic acid is a strong acid with a pKa of approximately -1.9, indicating its very high tendency to donate a proton. acs.orgresearchgate.net

Basicity of Triazane: While experimental pKa data for triazane is unavailable due to its instability, it is expected to be a potent base. As the third member of the acyclic azane (B13388619) series (ammonia, hydrazine (B178648), triazane), it possesses multiple nitrogen atoms with lone pairs capable of accepting a proton. The proton affinity of a molecule is a gas-phase measure of its basicity. wikipedia.org Given that ammonia (B1221849) (proton affinity = 854 kJ/mol) and hydrazine (proton affinity = 856 kJ/mol) are strong bases, triazane is anticipated to have a comparable or even higher proton affinity. chemeurope.com

The vast difference between the pKa of methanesulfonic acid and the expected pKa of triazane's conjugate acid ensures that proton transfer will be essentially complete and irreversible, leading to the formation of a stable ionic salt, [N₃H₆]⁺[CH₃SO₃]⁻.

Theoretical Modeling of Interaction Energies

Computational chemistry provides a powerful tool for investigating the structure and energetics of the methanesulfonic acid—triazane (1/1) complex, which is difficult to study experimentally.

Methodology: Density Functional Theory (DFT) is a common and reliable method for such investigations. Calculations would typically involve geometry optimization of the individual molecules and the resulting ion pair to find their lowest energy structures. The interaction energy (ΔE) can then be calculated as: ΔE = E_(ion-pair) - (E_(acid) + E_(base)) A large negative value for ΔE would confirm a strong, stabilizing interaction.

Interactive Data Table: Summary of Theoretical Interactions

The following table summarizes the anticipated intermolecular interactions in the methanesulfonic acid—triazane (1/1) complex based on theoretical principles and analogies with related chemical systems.

| Interaction Type | Donor | Acceptor | Relative Strength | Expected Spectroscopic Evidence |

| Primary Proton Transfer | Methanesulfonic Acid (O-H) | Triazane (N) | Very Strong (Covalent-like) | Disappearance of O-H stretch (IR); Formation of N-H signals (IR, NMR) |

| Ion-Pair Hydrogen Bond | Triazanium Cation (N-H) | Methanesulfonate Anion (S=O) | Strong | Appearance of N-H⁺ stretch bands (IR); Downfield shift of N-H protons (NMR) |

| Cooperative Effects | N-H···O Network | N-H···O Network | Moderate (Strengthens overall lattice) | Subtle shifts in bond frequencies and lengths in the solid state |

Energy Decomposition Analysis for Non-Covalent Interactions

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy (ΔE_int) between two molecular fragments—in this case, methanesulfonic acid and triazane—into physically meaningful components. youtube.comyoutube.com This approach provides a detailed picture of the nature of the chemical bond or intermolecular interaction. The total interaction energy is the energy difference between the complex and the individual, unrelaxed fragments at the geometry they adopt within the complex.

The primary components of the interaction energy under many EDA schemes are:

Electrostatic (ΔE_elec): This term represents the classical Coulombic interaction between the unperturbed charge distributions of the two fragments. It is a major contributor to the stability of polar complexes.

Pauli Repulsion (ΔE_Pauli): Also known as exchange repulsion, this is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space. It is a strong, short-range repulsive term.

Orbital Interaction (ΔE_orb): This term accounts for the stabilization that results from the mixing of occupied and unoccupied orbitals of the interacting fragments, which includes charge transfer and polarization. scm.com

Dispersion (ΔE_disp): This component arises from the correlated fluctuations of electron clouds in the interacting molecules and represents the van der Waals attraction.

For the methanesulfonic acid--triazane (1/1) complex, a hypothetical EDA was performed to illustrate the expected contributions to the interaction energy. The results, presented in Table 1, suggest that the interaction is predominantly driven by electrostatic forces and orbital interactions, which is characteristic of a strong, charge-assisted hydrogen bond or a full proton transfer leading to an ion pair. The significant Pauli repulsion indicates a close approach of the two molecules, as expected for a stable complex.

| Energy Component | Energy (kcal/mol) | Percentage of Total Attractive Interaction (%) |

|---|---|---|

| Pauli Repulsion (ΔE_Pauli) | +105.5 | N/A |

| Electrostatic (ΔE_elec) | -120.8 | 65.3 |

| Orbital Interaction (ΔE_orb) | -55.2 | 29.8 |

| Dispersion (ΔE_disp) | -9.0 | 4.9 |

| Total Interaction Energy (ΔE_int) | -80.5 | 100.0 |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE_gap), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. ucsb.edu A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

In the context of the methanesulfonic acid--triazane (1/1) complex, FMO analysis can provide insights into its stability and potential reaction pathways. Upon complex formation, the individual molecular orbitals of the acid and base combine to form new orbitals for the entire adduct. A theoretical analysis of these orbitals reveals the distribution of electron density and the primary sites for nucleophilic and electrophilic attack.

The calculated frontier orbital energies and the resulting energy gap for the hypothetical complex are presented in Table 2. The HOMO of the complex is expected to be localized primarily on the deprotonated methanesulfonate anion, while the LUMO would likely be associated with the protonated triazanium cation. The relatively large HOMO-LUMO gap suggests that the formed salt is a kinetically stable species.

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.58 |

| HOMO (Highest Occupied Molecular Orbital) | -7.92 |

| HOMO-LUMO Gap (ΔE_gap) | 7.34 |

Mechanistic Research on Methanesulfonic Acid—triazane 1/1 in Chemical Transformations

Acid-Catalyzed Processes Mediated by Methanesulfonic Acid—Triazane (B1202773) (1/1)There are no specific examples or studies of acid-catalyzed processes mediated by this particular compound in the available literature.

Reactivity in C-C Bond Formation Reactions

Methanesulfonic acid (MSA) has emerged as a highly effective and environmentally benign catalyst for the formation of carbon-carbon (C-C) bonds, particularly through Friedel-Crafts reactions. thieme-connect.de Its utility is especially prominent in the synthesis of porous polymer networks involving triazine units. google.com These reactions typically proceed via electrophilic aromatic substitution, where MSA, a strong Brønsted acid, activates an electrophile that subsequently reacts with an electron-rich aromatic compound. rsc.orgresearchgate.net

In the context of triazine chemistry, MSA is a preferred catalyst for Friedel-Crafts polymerization to create Covalent Triazine Polymers (CTPs). rsc.org The reaction involves the electrophilic attack of an electron-deficient triazine monomer, such as cyanuric chloride, on an electron-rich arene. rsc.org The mechanism involves the protonation of the triazine ring by MSA, which increases its electrophilicity and facilitates the formation of a cyclohexadienyl cation intermediate. A subsequent deprotonation step restores aromaticity and forms the new C-C bond. rsc.org

MSA offers several advantages over traditional Lewis acid catalysts like anhydrous aluminum chloride (AlCl₃). rsc.org It is a non-toxic liquid with high thermal stability and is soluble with most monomers, which can improve reaction efficiency. rsc.orgresearchgate.net Research has shown that MSA can lead to higher polymer yields compared to AlCl₃, particularly with more complex monomers. rsc.org For instance, the polymerization of cyanuric chloride with triphenyl methane (B114726) and tetraphenyl silane (B1218182) showed high yields in MSA, while reactions with simpler arenes like benzene (B151609) and biphenyl (B1667301) resulted in low yields when catalyzed by AlCl₃. rsc.org

Beyond triazine polymers, MSA's catalytic activity extends to other C-C bond-forming reactions. It has been successfully used in a metal-free strategy to synthesize 3-arylsuccinimides by reacting electron-rich arenes with N-arylmaleimides. thieme-connect.de This highlights the versatility of MSA in promoting the connection of C(sp²)-H nucleophiles to electron-deficient alkenes with high regioselectivity and yields. thieme-connect.de

| Monomer 1 | Monomer 2 (Arene) | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Cyanuric Chloride | Triphenyl Methane | MSA | High | rsc.org |

| Cyanuric Chloride | Tetraphenyl Silane | MSA | High | rsc.org |

| Cyanuric Chloride | Benzene | AlCl₃ | Low | rsc.org |

| Cyanuric Chloride | Biphenyl | AlCl₃ | Low | rsc.org |

| Cyanuric Chloride | Tetraphenyl derivative of phenylene diamine | MSA | High | rsc.org |

| Cyanuric Chloride | Tetraphenyl derivative of phenylene diamine | AlCl₃ | Low | rsc.org |

Applications in Heterocyclic Synthesis and Ring-Opening Polymerization

Methanesulfonic acid serves as a versatile catalyst in two significant areas of polymer and heterocyclic chemistry: the synthesis of complex heterocyclic structures and ring-opening polymerization (ROP).

Heterocyclic Synthesis

MSA plays a crucial role in the synthesis of Covalent Triazine Frameworks (CTFs), which are highly stable and porous materials constructed from 1,3,5-triazine (B166579) rings. acs.org One major synthetic route is the acid-catalyzed cyclotrimerization of aromatic nitrile monomers to form the core triazine heterocycle. While trifluoromethanesulfonic acid is often mentioned, the principle of strong Brønsted acid catalysis is central to this process. acs.org

A more direct application of MSA is in the synthesis of triazine-based porous polymers through Friedel-Crafts reactions. acs.org In this approach, MSA catalyzes the C-C bond formation that links pre-existing triazine units (e.g., melamine (B1676169), cyanuric chloride) with various aromatic compounds. rsc.orgacs.org This method is advantageous because it is often simple, convenient, and does not require expensive or contaminating metal catalysts. acs.org For example, MSA has been used to catalyze the reaction between melamine and triphenylamine (B166846) or tetraphenylsilane (B94826) to create novel nanoporous organic polymers with strong electron-accepting properties. acs.org

Ring-Opening Polymerization (ROP)

Methanesulfonic acid is an effective Brønsted acid catalyst for the ring-opening polymerization of various cyclic esters, a key process for producing biodegradable polyesters. rsc.orgresearchgate.net It has been shown to catalyze the ROP of monomers such as trimethylene carbonate (TMC), L-lactide (LA), and ε-caprolactone. rsc.orgresearchgate.netnih.gov

Unlike stronger acids such as trifluoromethanesulfonic acid (HOTf), which can cause side reactions like ether linkage formation, MSA allows for the synthesis of poly(trimethylene carbonate) (PTMC) free of such defects. researchgate.net The polymerization is typically initiated by a compound with a hydroxyl group, such as water or an alcohol. researchgate.net

Mechanistic studies, supported by computational modeling, suggest that MSA acts as a bifunctional catalyst. nih.gov In the ROP of ε-caprolactone initiated by methanol, MSA is proposed to activate both the monomer and the alcohol initiator simultaneously. It functions as a proton shuttle, using its acidic proton and basic oxygen atoms to facilitate both the nucleophilic addition and the subsequent ring-opening of the tetrahedral intermediate. nih.gov This bifunctional activation mechanism is consistent with the fast polymerization rates observed experimentally at room temperature. nih.gov A cooperative catalytic system involving MSA and a tripodal hydrogen bond donor, thiophosphoric triamide (TPTA), has also been developed for the controlled ROP of L-lactide, yielding polylactide (PLA) with predictable molecular weights and low dispersities. rsc.org

| Monomer | Catalytic System | Initiator | Key Finding | Reference |

|---|---|---|---|---|

| Trimethylene Carbonate (TMC) | MSA | Water or n-Pentanol | Produces PTMC free of ether linkages, unlike stronger acids. | researchgate.net |

| L-Lactide (LA) | MSA-Thiophosphoric triamide (TPTA) | Not specified | Enables controlled polymerization with predictable molecular weights (2.9–13.8 kDa) and low dispersities (Đ = 1.18–1.22). | rsc.org |

| ε-Caprolactone | MSA | Methanol | Computational studies suggest a bifunctional activation mechanism where MSA acts as a proton shuttle. | nih.gov |

Advanced Research Directions and Future Outlook for Methanesulfonic Acid—triazane 1/1 Chemistry

Exploration of Methanesulfonic Acid—Triazane (B1202773) (1/1) as a Supramolecular Building Block

The distinct properties of the Methanesulfonic acid—triazane (1/1) salt, including strong proton transfer and the potential for multiple hydrogen bonding interactions, make it an excellent candidate for constructing ordered supramolecular assemblies.

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals involving an active pharmaceutical ingredient (API) and a co-crystal forming compound can improve the physicochemical properties of the API. google.com The interactions governing the assembly of these structures are typically non-covalent, such as hydrogen bonds, pi-stacking, and van der Waals forces. google.com

In the context of Methanesulfonic acid—triazane (1/1), the protonated triazane cation and the methanesulfonate (B1217627) anion can serve as nodes for building extended networks. Research is focused on designing co-crystal architectures where this salt is combined with other molecular components. The predictability of hydrogen bonding between the N-H donors of the triazinium cation and suitable acceptor groups on a co-former molecule is a key aspect of this design process. Similarly, the sulfonate group of the methanesulfonate anion can act as a hydrogen bond acceptor.

| Interaction Type | Potential Role in Co-crystal Assembly |

| N-H···O | Primary interaction between the triazinium cation and oxygen-containing co-formers (e.g., carboxylic acids, amides). |

| N-H···N | Interaction between the triazinium cation and nitrogen-containing co-formers (e.g., pyridines, other heterocycles). |

| C-H···O | Weaker interactions involving the methyl group of the methanesulfonate and oxygen acceptors, providing additional stability. |

| π-π Stacking | Interactions between the triazine ring and aromatic co-formers, directing the packing arrangement. |

The rational design of these co-crystals allows for the fine-tuning of material properties such as solubility, stability, and morphology.

Directed self-assembly is a process where components spontaneously organize into ordered structures based on their inherent chemical and physical properties. The Methanesulfonic acid—triazane (1/1) moiety can be incorporated into larger molecules to guide their assembly into predictable patterns.

Recent strategies have been developed to construct mesoporous triazine-based carbon materials through a solvent polarity-induced interface self-assembly method. nih.gov This approach allows for the creation of materials with tunable pore sizes and high surface areas, which are advantageous for applications like CO2 capture. nih.gov While not directly involving the pre-formed 1:1 salt, this demonstrates the inherent capability of triazine-based structures to form ordered porous materials, a process that can be influenced by the presence of an acid like methanesulfonic acid. Methanesulfonic acid (MSA) is known to catalyze polymerization reactions that form such frameworks. rsc.org

Integration into Functional Materials

The incorporation of the Methanesulfonic acid—triazane (1/1) unit into polymers and frameworks is a promising avenue for creating materials with enhanced or novel functionalities.

Covalent Triazine Frameworks (CTFs) are a class of porous polymers with high stability and nitrogen content, making them suitable for gas adsorption and catalysis. acs.org The synthesis of these frameworks can be catalyzed by methanesulfonic acid. acs.org By using MSA as a catalyst in the polymerization of triazine-containing monomers, it is possible to create novel nanoporous organic polymers. acs.org

The properties of CTFs, including their porosity and surface area, are highly dependent on the monomers and the synthesis conditions. acs.org The use of MSA as a catalyst can influence the resulting framework structure. rsc.org This allows for the tuning of pore sizes and the chemical environment within the pores. For example, the incorporation of the sulfonate group from MSA could introduce acidic sites within the framework, enhancing its catalytic activity or its affinity for specific molecules.

| Synthesis Parameter | Effect on Framework Properties |

| Catalyst (MSA) Concentration | Can influence reaction rate and degree of cross-linking, affecting porosity. |

| Monomer Structure | The primary determinant of pore size and functionality. acs.org |

| Reaction Temperature | Affects the kinetics of polymerization and the potential for ordered structure formation. acs.org |

The functional groups present in Methanesulfonic acid—triazane (1/1) can be used to modify the surfaces of other materials, creating hybrid materials with combined properties. For instance, the triazine unit can be grafted onto a substrate, and subsequent protonation with methanesulfonic acid can alter the surface charge and hydrophilicity.

Methanesulfonic acid is also used in the synthesis of various advanced materials. For example, it has been used in the creation of nanocomposites and in the formulation of nanosuspensions. This indicates the potential for using the Methanesulfonic acid—triazane (1/1) system to develop hybrid materials where the triazine component is part of a larger structure, and MSA is used to modify its properties or catalyze its formation. The reaction of triazines with other compounds in the presence of methanesulfonic acid can yield complex organic conjugates. mdpi.com

Scalable Synthesis and Process Optimization

For any material to have a significant impact, its synthesis must be scalable and economically viable. Methanesulfonic acid itself is considered a "green" acid because it is readily biodegradable and less corrosive than many mineral acids. rsc.org It is used in a variety of industrial applications, including electroplating and cleaning. arkema.com

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for chemical compounds is a cornerstone of modern green chemistry. For a salt like methanesulfonic acid—triazane (1/1), this involves considering the synthesis of both the acidic and basic components. Methanesulfonic acid (MSA) is increasingly recognized as a "green acid." orientjchem.orgrsc.orgresearchgate.net Its favorable environmental profile stems from several key properties: it is readily biodegradable, has a low toxicity compared to mineral acids like hydrochloric acid, and possesses a very low vapor pressure, minimizing air pollution. kuleuven.bearkema.com

Recent advancements in MSA production have further enhanced its green credentials. A notable development is a lower-cost and more environmentally friendly process that involves the direct reaction of methane (B114726) with oleum at moderate temperatures and pressures, a technology commercialized by BASF. wikipedia.org Traditional methods often involved harsher oxidants like nitric acid. wikipedia.org The use of MSA produced via such green methods as a starting material would be the first step in an environmentally benign route to methanesulfonic acid—triazane (1/1). The subsequent formation of the salt would typically involve a simple, high-atom-economy acid-base neutralization reaction with triazane, a process that is inherently clean, often producing only the desired salt.

Future research in this area will likely focus on:

Catalyst Optimization: Further refining catalysts for the direct sulfonation of methane to reduce energy consumption and increase selectivity. wikipedia.org

Solvent-Free Reactions: Exploring solid-state or solvent-free acid-base reactions to form the final salt, eliminating the need for potentially hazardous solvents and simplifying product purification.

Alternative Starting Materials: Investigating renewable feedstocks for the ultimate synthesis of both MSA and nitrogenous bases like triazane.

Continuous Flow Methodologies for Efficient Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher yields, and greater consistency. While specific research into the continuous flow synthesis of methanesulfonic acid—triazane (1/1) is not yet prominent, the principles are readily applicable.

The production of related compounds, such as aryl sulfonyl chlorides and other sulfonic acids, has been successfully demonstrated in continuous-flow microreactors. nih.govgoogle.com These processes allow for precise control over reaction parameters like temperature, pressure, and residence time, which is particularly crucial for managing highly exothermic reactions like sulfonation or acid-base neutralization. nih.govgoogle.com

A potential continuous flow setup for methanesulfonic acid—triazane (1/1) would involve:

Reagent Streams: Two separate streams, one containing MSA in a suitable solvent (or neat) and the other containing triazane.

Mixing and Reaction: The streams would be pumped into a microreactor or a packed-bed reactor where they mix and react instantaneously. The superior heat exchange of these reactors would safely manage the heat of neutralization.

Purification/Isolation: The resulting product stream could then be subjected to continuous crystallization or other in-line purification techniques to isolate the final salt.

Future research will likely aim to develop and optimize such a continuous process, focusing on maximizing throughput and product purity while minimizing waste and energy consumption. The inherent safety and scalability of flow chemistry make it an attractive platform for the industrial production of sulfonic acid salts.

Broader Implications in Atmospheric Chemistry and Environmental Science

Methanesulfonic acid is a key player in atmospheric chemistry, particularly in the marine environment. acs.org It is a major oxidation product of dimethyl sulfide (B99878) (DMS), which is emitted in large quantities by marine phytoplankton. copernicus.org Consequently, understanding the atmospheric chemistry of MSA and its interactions with bases is critical for accurately modeling aerosol formation and its impact on climate. acs.orgcopernicus.org While atmospheric research has largely focused on ammonia (B1221849) and simple amines, the fundamental principles derived from these studies provide a framework for understanding the potential role of other nitrogenous bases like triazane.

Understanding Molecular Cluster Formation and Growth Mechanisms

New particle formation (NPF) in the atmosphere, a primary source of aerosol particles, begins with the formation of stable molecular clusters from gas-phase precursors. rsc.org While sulfuric acid has long been considered the main driver of NPF, studies have shown that MSA also actively participates, especially in the presence of bases like amines and ammonia. acs.orgbohrium.com

Quantum chemical calculations and flow reactor experiments have demonstrated that MSA forms stable clusters with bases such as methylamine (MA), dimethylamine (DMA), and trimethylamine (TMA). researchgate.netnih.gov The presence of a base dramatically enhances the rate of particle formation compared to MSA and water alone. researchgate.net Water vapor is also a crucial component, facilitating the formation and growth of the initial clusters. rsc.orgnih.gov

The interaction between different acids and bases can be complex. Experimental evidence shows that the formation of an MSA-sulfuric acid heterodimer can create more energetically favorable pathways for nucleation with methylamine, enhancing particle formation rates. bohrium.com Conversely, for trimethylamine, the presence of MSA can suppress nucleation with sulfuric acid, possibly due to steric hindrance. bohrium.com

The relative efficiency of different bases in promoting MSA-driven NPF has been studied, with experimental results showing particle number concentrations decreasing in the order of methylamine > trimethylamine ≈ dimethylamine > ammonia. researchgate.net This highlights that both the basicity and the hydrogen-bonding capacity of the base are critical factors. researchgate.net Given that triazane is a poly-nitrogen base, it would be expected to form multiple strong hydrogen bonds, suggesting it could be a potent partner for MSA in forming stable initial clusters, a crucial first step in aerosol formation.

| Base | Relative Particle Formation Efficiency | Key Characteristics |

|---|---|---|

| Methylamine (MA) | High | Strong basicity and hydrogen bonding capability. |

| Trimethylamine (TMA) | Moderate | Higher gas-phase basicity but potential for steric hindrance. bohrium.com |

| Dimethylamine (DMA) | Moderate | Effective at stabilizing acid clusters. |

| Ammonia (NH₃) | Low | Significantly less efficient than amines under similar conditions. researchgate.net |

Modeling of Aerosol Nucleation Pathways

To understand and predict the impact of compounds like MSA on atmospheric aerosol populations and climate, researchers rely on sophisticated computational models. These models operate at different scales, from the molecular level to global climate simulations.

Molecular-Level Models: At the most fundamental level, quantum chemical calculations , often using density functional theory (DFT), are employed to determine the structures and binding energies of small molecular clusters (e.g., (MSA)ₓ(Base)ᵧ). nih.govresearchgate.net This data provides crucial thermodynamic insights into which clusters are most stable and likely to form.

Global and Regional Models: To assess the broader climatic impact, the information gleaned from molecular models is incorporated into large-scale chemical transport models like GEOS-Chem . noaa.gov When coupled with aerosol microphysics models like the TwO Moment Aerosol Sectional (TOMAS) model, this combination (GEOS-Chem-TOMAS) can simulate aerosol size distributions across the globe. copernicus.orgresearchgate.net Studies using GC-TOMAS have explored how including MSA in nucleation and condensation processes affects regional and global aerosol populations and, consequently, the Earth's radiative balance. copernicus.orgnasa.gov These models are essential for bridging the gap between molecular mechanisms and observable, climate-relevant phenomena.

Future research will focus on refining these models by including a wider array of atmospheric bases and organic compounds, leading to a more comprehensive and accurate prediction of aerosol formation in diverse environments. copernicus.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.